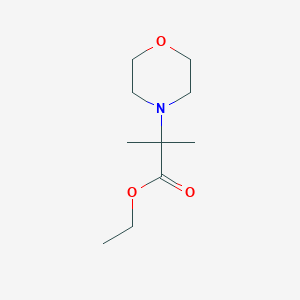

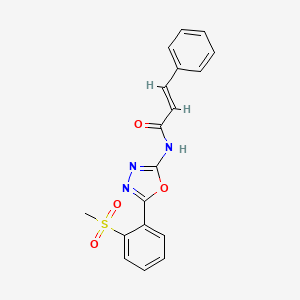

Ethyl 2-methyl-2-morpholin-4-ylpropanoate

Vue d'ensemble

Description

Ethyl 2-methyl-2-morpholin-4-ylpropanoate (EMMP) is an organic compound belonging to the family of esters, which are compounds formed by the reaction of an acid and an alcohol. EMMP is a colorless liquid with a fruity, sweet odor and is widely used in the food, pharmaceutical, and cosmetic industries. It is also used as a reagent in laboratory experiments. In

Applications De Recherche Scientifique

Metabolite Detection in Methylphenidate Overdose with Alcohol Coingestion

Ethyl 2-methyl-2-morpholin-4-ylpropanoate, also known as ethylphenidate, is a metabolite formed from the coingestion of methylphenidate and ethanol. The detection of ethylphenidate in human blood and liver samples has been reported in cases of suicide by overdose on methylphenidate with ethanol coingestion. This finding underlines the importance of considering ethylphenidate formation in forensic toxicology and pharmacology studies, particularly in instances where methylphenidate and ethanol are coingested. Further research is warranted to investigate the extent of ethylphenidate formation and any associated toxicity in nonoverdose situations (Markowitz et al., 1999).

Inhalation vs. Transdermal Absorption of Hand Sanitizer Ethanol

A study investigated the effects of inhaling or transdermally absorbing ethanol from hand sanitizers, which could lead to positive ethyl glucuronide (EtG) findings in urine, a marker of recent ethanol consumption. The research highlighted that ethanol is predominantly incorporated through the respiratory tract rather than the skin when using hand sanitizers. This study provides valuable insights into the toxicokinetics of ethanol absorption and its implications for forensic toxicology, especially considering the widespread use of hand sanitizers containing ethanol and the potential for false-positive EtG findings (Arndt et al., 2014).

Propriétés

IUPAC Name |

ethyl 2-methyl-2-morpholin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-4-14-9(12)10(2,3)11-5-7-13-8-6-11/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAUKWDRWDHULW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2748472.png)

![N-(3-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2748474.png)

![2-(3,5-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2748476.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2748477.png)

![4,8-Diazaspiro[2.6]nonan-9-one](/img/structure/B2748478.png)

![7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2748479.png)

![2-[[1-[2-[3-(Trifluoromethyl)phenyl]acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2748480.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2748481.png)

![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B2748489.png)

![5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2748492.png)